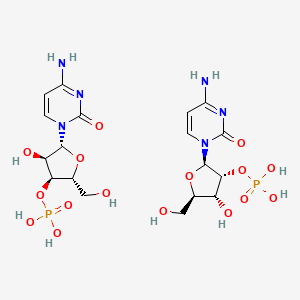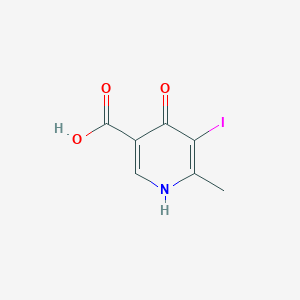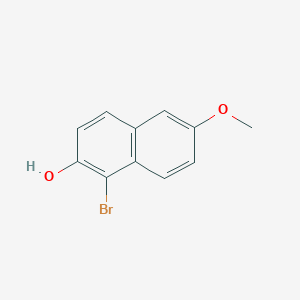![molecular formula C7H19N3O3Si B1602805 Guanidine, [3-(trimethoxysilyl)propyl]- CAS No. 128310-21-4](/img/structure/B1602805.png)
Guanidine, [3-(trimethoxysilyl)propyl]-
概要
説明
Guanidine, [3-(trimethoxysilyl)propyl]- is an organosilane compound that features a guanidine functional group attached to a propyl chain terminated with trimethoxysilyl groups. This compound is known for its ability to enhance adhesion between organic and inorganic materials, making it valuable in formulations where improved bonding to substrates like glass, metals, or minerals is desired . Its properties contribute to enhancing the durability, strength, and chemical resistance of coatings, adhesives, and composite materials .
準備方法
The synthesis of Guanidine, [3-(trimethoxysilyl)propyl]- typically involves the reaction of guanidine with a trimethoxysilylpropyl precursor under controlled conditions. One common method involves the reaction of guanidine with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Guanidine, [3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Oxidation and Reduction Reactions: The guanidine functional group can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The compound can react with various nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Major products formed from these reactions include siloxane-linked polymers and modified surfaces with enhanced adhesion properties .
科学的研究の応用
作用機序
The mechanism of action of Guanidine, [3-(trimethoxysilyl)propyl]- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds with surfaces like glass and metals . The guanidine functional group can interact with various biological targets, contributing to its antimicrobial and cytotoxic effects . The compound’s ability to enhance adhesion and chemical resistance is primarily due to the formation of stable siloxane networks .
類似化合物との比較
Guanidine, [3-(trimethoxysilyl)propyl]- can be compared with other organosilane compounds such as:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of guanidine.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group and is commonly used in polymer formulations to improve adhesion and mechanical properties.
N-[3-(Trimethoxysilyl)propyl]methylcarbamate: Contains a methylcarbamate group and is used in similar applications for enhancing adhesion and durability.
The uniqueness of Guanidine, [3-(trimethoxysilyl)propyl]- lies in its guanidine functional group, which imparts additional antimicrobial and cytotoxic properties, making it valuable in both industrial and biomedical applications .
特性
IUPAC Name |
2-(3-trimethoxysilylpropyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O3Si/c1-11-14(12-2,13-3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQQCQTINXZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN=C(N)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596296 | |
| Record name | N''-[3-(Trimethoxysilyl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128310-21-4 | |
| Record name | N''-[3-(Trimethoxysilyl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)
![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)



![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)






